5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a tert-butyl substituent at position 5, a phenyl group at position 2, and a conjugated (E,2E)-3-(4-nitrophenyl)-2-propenylidene moiety at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications . This compound’s structural complexity distinguishes it from simpler pyrazolone derivatives, warranting detailed comparisons with analogs.
Properties
IUPAC Name |
5-tert-butyl-4-[3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRRPQGJPIJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 946387-04-8) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula: C22H21N3O3
- Molecular Weight: 375.42 g/mol
The structure features a pyrazolone core with a tert-butyl group and a nitrophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with pyrazolone derivatives, followed by various modifications to achieve the desired functional groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazolone derivatives. For instance, compounds containing the nitrophenyl group have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study investigating related compounds, it was found that derivatives with similar structures exhibited:
- IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
- Notable induction of apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
Antimicrobial Activity
Compounds structurally related to 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have demonstrated antimicrobial properties. For example:
- In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of specific substituents (like the nitrophenyl group) appears to enhance the biological activity of pyrazolone derivatives. Studies indicate that modifications at these positions can significantly alter potency and selectivity against different biological targets .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.02 | Apoptosis induction via caspase activation |
| Anticancer | MDA-MB-231 | 15.24 | Inhibition of cell proliferation |
| Antimicrobial | Various bacterial strains | Varies | Disruption of cell wall synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity :
- Several studies have highlighted the antioxidant properties of pyrazolone derivatives. The presence of the tert-butyl and nitrophenyl groups enhances the electron-donating capacity, making the compound effective in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
-
Anti-inflammatory Properties :
- Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may have potential as an anti-inflammatory drug .
- Antimicrobial Activity :
Material Science Applications
- Photostability and UV Absorption :
- Organic Light Emitting Diodes (OLEDs) :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Pyrazolone derivatives vary significantly based on substituents at positions 4 and 3. Key comparisons include:
*Estimated based on structural analogs.
- Steric and Electronic Effects : The tert-butyl group in the target compound increases steric hindrance compared to methyl () or fluorinated alkyl chains (). This may reduce solubility but enhance binding selectivity in biological systems.
- Nitro Group Positioning: The para-nitro group in the target compound (vs.
- Hybrid Scaffolds: Thiazolidinone hybrids like Les-45 () exhibit distinct electronic profiles due to sulfur atoms and thioxo groups, contrasting with the pyrazolone core’s ketone functionality.
Structural and Spectral Comparisons
- IR Spectroscopy: The target compound’s C=O stretch (~1700 cm⁻¹) aligns with pyrazolone ketones (). The 4-nitrophenyl group would show NO₂ asymmetric stretches near 1550 cm⁻¹ .
- NMR : The tert-butyl group’s singlet (¹H NMR: δ 1.2–1.4) and the propenylidene’s conjugated doublets (δ 6.5–7.5) are expected, similar to arylhydrazinylidene analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
